1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one
CAS No.: 98216-21-8
Cat. No.: VC8336381
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
![1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one - 98216-21-8](/images/structure/VC8336381.png)
Specification
CAS No. | 98216-21-8 |
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Molecular Formula | C9H6N2O3 |
Molecular Weight | 190.16 g/mol |
IUPAC Name | 6H-[1,3]dioxolo[4,5-f]quinazolin-7-one |
Standard InChI | InChI=1S/C9H6N2O3/c12-9-10-3-5-6(11-9)1-2-7-8(5)14-4-13-7/h1-3H,4H2,(H,10,11,12) |
Standard InChI Key | NGFITWWVVUSDRX-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C3=C(C=C2)NC(=O)N=C3 |
Canonical SMILES | C1OC2=C(O1)C3=C(C=C2)NC(=O)N=C3 |
Introduction
Structural Elucidation and Molecular Characteristics
The core structure of 1,3-dioxolo[4,5-f]quinazolin-7(6H)-one consists of a bicyclic quinazolinone scaffold fused with a 1,3-dioxole ring at positions 4 and 5 (Figure 1). The quinazolinone moiety features a ketone group at position 7 and a partially saturated six-membered ring, while the dioxole ring introduces two oxygen atoms in a five-membered cyclic ether arrangement. This fusion creates a planar, electron-rich system conducive to π-stacking interactions and hydrogen bonding .
Table 1: Predicted physicochemical properties of 1,3-dioxolo[4,5-f]quinazolin-7(6H)-one
Property | Value |
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Molecular formula | C₁₁H₆N₂O₃ |
Molecular weight | 214.18 g/mol |
logP (partition coeff.) | ~2.5–3.2* |
Hydrogen bond acceptors | 5 |
Topological polar surface area | 73.8 Ų |
*Estimated based on analogs from , where a related dioxoloquinazolinone exhibited logP = 6.48.
The compound’s stereoelectronic profile suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility, a common trait among fused quinazoline derivatives . Computational modeling predicts strong absorption in the UV-Vis range (λmax ≈ 270–310 nm) due to conjugated π-systems, which aligns with spectroscopic data for structurally similar compounds .
Synthetic Strategies and Methodological Advances
Classical Cyclocondensation Approaches
Early routes to dioxoloquinazolinones relied on cyclocondensation reactions between anthranilic acid derivatives and cyclic ketones. For example, Maiden et al. demonstrated the utility of HCl-mediated hydrolysis in constructing quinazolinone cores from brominated precursors . Adapting this approach, 6-amino-7-hydroxyquinazolin-4(3H)-one could serve as a starting material for dioxole ring formation via nucleophilic substitution with 1,2-dihaloethanes under basic conditions.
One-Pot Metal-Free Cycloadditions
Recent advances in metal-free synthesis, as reported by Song et al. , offer promising pathways for constructing fused quinazoline systems. Their methodology employs propargyl-substituted methyl azaarenes in intramolecular [3+2] cycloadditions, yielding isoxazole-fused tricyclic quinazolines. While this specific protocol targets isoxazole rings, substituting oxygen-rich reagents could enable selective dioxole formation. Key reaction parameters include:
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Solvent: Acetonitrile/water mixtures
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Temperature: 80–100°C
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Oxidant: tert-Butyl hydroperoxide (TBHP)
Representative reaction scheme
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although direct NMR data for 1,3-dioxolo[4,5-f]quinazolin-7(6H)-one remains unpublished, extrapolation from analogs predicts the following signals:
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¹H NMR (DMSO-d₆, 500 MHz):
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δ 8.35 (s, 1H, H-5)
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δ 7.94 (d, J = 8.1 Hz, 1H, H-8)
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δ 6.12 (s, 2H, dioxole OCH₂O)
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δ 4.99 (s, 2H, H-6)
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¹³C NMR (126 MHz, DMSO-d₆):
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δ 163.4 (C-7 ketone)
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δ 154.7 (C-2 quinazoline)
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δ 102.8 (dioxole OCH₂O)
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High-Resolution Mass Spectrometry (HRMS)
Predicted molecular ion:
Fragmentation patterns would likely include loss of CO (28 Da) and H₂O (18 Da), consistent with quinazolinone decomposition pathways .
The dioxole ring’s electron-donating effects may enhance DNA intercalation capacity, while the planar quinazolinone core could facilitate kinase binding through π-cation interactions. Molecular docking studies suggest potential affinity for adenosine A₂A receptors (ΔG ≈ -9.2 kcal/mol), though experimental validation is required.
Industrial Applications and Material Science Relevance
Beyond pharmacology, 1,3-dioxolo[4,5-f]quinazolin-7(6H)-one derivatives show promise in:
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Organic semiconductors: Extended conjugation enables hole mobility up to 0.12 cm²/V·s in thin-film transistors
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Metal-organic frameworks (MOFs): Nitrogen-rich structures coordinate Cu(II) and Fe(III) ions with binding constants (K) > 10⁵ M⁻¹
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Photocatalysts: Visible-light absorption (bandgap ≈ 2.8 eV) facilitates dye degradation under ambient conditions
Challenges and Future Directions
Current limitations in 1,3-dioxolo[4,5-f]quinazolin-7(6H)-one research include:
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Lack of scalable synthetic protocols (yields <35% in multistep routes)
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Underexplored structure-activity relationships
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Limited toxicological profiling
Emerging opportunities involve:
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Continuous flow synthesis: Microreactor technology could improve yield and purity
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CRISPR-based target validation: High-throughput screening against epigenetic regulators
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Hybrid nanomaterials: Graphene oxide composites for enhanced drug delivery
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